molecular formula C9H11NO4 B2912351 Methyl 4,6-dimethoxypyridine-3-carboxylate CAS No. 905563-73-7

Methyl 4,6-dimethoxypyridine-3-carboxylate

Cat. No. B2912351
CAS RN: 905563-73-7
M. Wt: 197.19
InChI Key: RBYAQCZNQYVIRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4,6-dimethoxypyridine-3-carboxylate is an organic compound with the molecular formula C10H11NO4. It is a pyridine derivative and is commonly used as a building block in the synthesis of various pharmaceuticals and agrochemicals. This compound has gained significant attention due to its potential therapeutic properties, making it an interesting topic for scientific research.

Mechanism of Action

The mechanism of action of Methyl 4,6-dimethoxypyridine-3-carboxylate is not fully understood. However, it has been suggested that it may exert its therapeutic effects through the modulation of various signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
Biochemical and Physiological Effects:
Methyl 4,6-dimethoxypyridine-3-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, Methyl 4,6-dimethoxypyridine-3-carboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

Methyl 4,6-dimethoxypyridine-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. This compound has also been found to exhibit low toxicity, making it suitable for in vitro and in vivo studies. However, one limitation of this compound is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of Methyl 4,6-dimethoxypyridine-3-carboxylate. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Additionally, the development of more efficient synthesis methods and the optimization of its physicochemical properties may enhance its potential for use in drug development. Finally, the investigation of the pharmacokinetic and pharmacodynamic properties of this compound may provide valuable insights into its efficacy and safety.
In conclusion, Methyl 4,6-dimethoxypyridine-3-carboxylate is a promising compound with potential therapeutic applications. Its anti-inflammatory, antioxidant, and anti-tumor activities make it an interesting topic for scientific research. Further studies are needed to fully understand its mechanism of action and its potential for use in drug development.

Synthesis Methods

Methyl 4,6-dimethoxypyridine-3-carboxylate can be synthesized through various methods, including the Hantzsch reaction, the Gewald reaction, and the Biginelli reaction. The Hantzsch reaction involves the condensation of ethyl acetoacetate, formaldehyde, and 2,4-pentanedione in the presence of ammonium acetate. The Gewald reaction involves the reaction of a β-ketoester with elemental sulfur and a primary amine. The Biginelli reaction involves the reaction of urea, an aldehyde, and a β-dicarbonyl compound in the presence of an acid catalyst.

Scientific Research Applications

Methyl 4,6-dimethoxypyridine-3-carboxylate has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and anti-tumor activities. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

methyl 4,6-dimethoxypyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-12-7-4-8(13-2)10-5-6(7)9(11)14-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYAQCZNQYVIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,6-dimethoxypyridine-3-carboxylate

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